molecular formula C14H9NO6 B6401126 4-(3-Carboxyphenyl)-2-nitrobenzoic acid CAS No. 1261924-35-9

4-(3-Carboxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6401126
CAS No.: 1261924-35-9
M. Wt: 287.22 g/mol
InChI Key: GEOIERUPTGELAO-UHFFFAOYSA-N
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Description

4-(3-Carboxyphenyl)-2-nitrobenzoic acid is an organic compound that features both carboxyl and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxyphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 4-(3-carboxyphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The carboxyl group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

    Oxidation: The compound can undergo oxidation reactions, where the carboxyl group can be converted to other functional groups like aldehydes or ketones under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Alcohols with sulfuric acid as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 4-(3-Carboxyphenyl)-2-aminobenzoic acid.

    Substitution: Esters of this compound.

    Oxidation: Aldehydes or ketones derived from the carboxyl group.

Scientific Research Applications

4-(3-Carboxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coordination compounds, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Carboxyphenyl)picolinic acid: Similar in structure but contains a pyridine ring instead of a nitro group.

    4-(3-Carboxyphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(3-Carboxyphenyl)-4-nitrobenzoic acid: Positional isomer with different reactivity and properties.

Uniqueness

4-(3-Carboxyphenyl)-2-nitrobenzoic acid is unique due to the presence of both carboxyl and nitro groups, which provide a combination of reactivity and functionality not found in many other compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

4-(3-carboxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-13(17)10-3-1-2-8(6-10)9-4-5-11(14(18)19)12(7-9)15(20)21/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOIERUPTGELAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689907
Record name 3'-Nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-35-9
Record name 3'-Nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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